molecular formula C9H14N2 B1309402 N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine CAS No. 713501-65-6

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine

Cat. No.: B1309402
CAS No.: 713501-65-6
M. Wt: 150.22 g/mol
InChI Key: IGTVNSXIKUIBOJ-UHFFFAOYSA-N
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Description

Structural Elucidation of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine

IUPAC Nomenclature and Systematic Identification

This compound is systematically identified by its hierarchical substituent arrangement. The parent structure is cyclopropanamine , a three-membered cycloalkane ring with an amine group. The substituent attached to the nitrogen is (1-methyl-1H-pyrrol-2-yl)methyl , a pyrrole derivative functionalized with a methyl group at position 1 and a methylene bridge connecting to the cyclopropane.

Key structural components :

Component Description
Cyclopropanamine Three-membered cycloalkane with a secondary amine
Pyrrole ring Aromatic five-membered heterocycle (C₄H₄N)
Methylation Methyl group at position 1 of the pyrrole
Methylene bridge -CH₂- linker between pyrrole and cyclopropane

The compound’s molecular formula is C₉H₁₄N₂ , with a molecular weight of 150.22 g/mol. Its SMILES notation, CN1C=CC=C1CNC2CC2 , confirms the connectivity: a methylated pyrrole (CN1C=CC=C1), a methylene bridge (C), and a cyclopropanamine (C2CC2).

Molecular Geometry and Conformational Analysis

The compound’s geometry is governed by two distinct structural motifs: the planar pyrrole ring and the strained cyclopropane ring .

Pyrrole Ring Geometry

The pyrrole ring adopts a planar conformation due to aromatic stabilization. Key features include:

  • Bond lengths : N–C bonds (~1.36–1.38 Å) and C–C bonds (~1.37–1.42 Å).
  • Hybridization : sp² hybridization at all ring atoms, with partial double-bond character in C–N and C–C bonds.
  • Resonance stabilization : Delocalization of the lone pair on the nitrogen atom across the ring, enhancing aromaticity.
Cyclopropane Ring Geometry

The cyclopropane ring exhibits significant bond angle strain:

  • Bond angles : 60° (ideal) vs. 109.5° for unstrained tetrahedral geometry.
  • Bond lengths : ~1.51 Å for C–C bonds, slightly shorter than typical alkanes (~1.54 Å).
  • Bent bonds : σ-bonds adopt "banana-shaped" geometries to accommodate strain, with partial p-character in C–C bonds.

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h2-3,6,8,10H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTVNSXIKUIBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405986
Record name N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713501-65-6
Record name N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Methylation: The pyrrole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Cyclopropanation: The methylated pyrrole is subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, under acidic conditions.

    Amine Introduction: Finally, the cyclopropane derivative is reacted with an amine, such as cyclopropylamine, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanone.

    Reduction: Formation of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropylamine.

    Substitution: Formation of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropyl halides or ethers.

Scientific Research Applications

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Structural Features Availability
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine Not specified Not specified Pyrrole ring with methyl group Discontinued
N-[(2-nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.2 Nitrophenyl group (electron-withdrawing) Available
N-(5-chloro-2-isopropylbenzyl)cyclopropanamine Not specified Not specified Chloro-isopropylbenzyl group Patent-protected
N-[(1-methyl-1H-indol-4-yl)methyl]cyclopropanamine C₁₃H₁₆N₂ 200.28 Indole ring with methyl group Available

Key Observations :

  • Aromatic Substituent Effects : The nitrophenyl derivative (C₁₀H₁₂N₂O₂) introduces a nitro group, which is strongly electron-withdrawing and may reduce stability under reactive conditions compared to the electron-rich pyrrole or indole analogs .
  • Molecular Size : The indole derivative (C₁₃H₁₆N₂) has a larger molar mass (200.28) and a bulkier aromatic system, which could impact solubility or steric interactions in chemical reactions .

Biological Activity

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine is a chemical compound characterized by its unique structure, which includes a cyclopropane ring linked to a pyrrole group. This article explores the biological activity of this compound, focusing on its potential applications in medicine and biochemistry, as well as its mechanisms of action.

Chemical Structure and Properties

Molecular Formula: C₉H₁₄N₂
Molecular Weight: 150.23 g/mol
CAS Number: 713501-65-6

The compound features a cyclopropane ring, which is known for its rigidity, and a pyrrole ring, which contains nitrogen and is often found in biologically active molecules. The presence of these structural features suggests potential biological activities that merit further investigation.

Biological Activity Overview

Research into this compound has indicated several areas of interest regarding its biological activity, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Initial studies suggest that compounds with similar structures may exhibit antimicrobial properties. For instance, derivatives of pyrrole have been evaluated for their effectiveness against various bacterial strains and fungi. While specific data on this compound is limited, the potential for antimicrobial activity exists based on its structural analogs.

Compound Activity Minimum Inhibitory Concentration (MIC)
Camphor DerivativeAntimycobacterial3.12 µg/mL
Pyrrole DerivativeGeneral Antimicrobial25–50 µg/mL

Anticancer Potential

The anticancer properties of similar pyrrole-containing compounds have been explored in various studies. These compounds often interact with cellular pathways involved in cancer progression. Although specific studies on this compound are scarce, the structural characteristics suggest it could influence cancer cell proliferation and apoptosis.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The compound's mechanism could include:

  • Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound could act on receptors influencing cellular signaling pathways.

Further research is necessary to elucidate these mechanisms and confirm their biological relevance.

Future Research Directions

Given the promising structural features and preliminary findings regarding similar compounds, future research should focus on:

  • In Vitro and In Vivo Studies: Conducting comprehensive studies to assess the biological activity of this compound.
  • Mechanistic Studies: Investigating the specific molecular interactions and pathways affected by this compound.
  • Development of Derivatives: Exploring structural modifications to enhance potency and selectivity against targeted diseases.

Q & A

What are the recommended methods for synthesizing N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine in laboratory settings?

Answer:
The synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution. For example, aldehydes (e.g., 1-methyl-1H-pyrrole-2-carbaldehyde) can react with cyclopropanamine under catalytic hydrogenation or using sodium cyanoborohydride as a reducing agent. Key considerations include:

  • Catalysts: Palladium or copper catalysts in inert atmospheres (e.g., N₂) for coupling reactions .
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or toluene for optimal reactivity .
  • Purification: Column chromatography or recrystallization to isolate the product, with purity verified via NMR and HRMS .

How can the molecular structure of this compound be characterized using crystallographic techniques?

Answer:
X-ray crystallography is the gold standard for structural elucidation. Methodological steps include:

  • Data Collection: Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Structure Solution: Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .
  • Validation: Verify geometric parameters (bond lengths, angles) against databases like the Cambridge Structural Database.
  • Software: WinGX or ORTEP-III for visualizing thermal ellipsoids and molecular packing .
    For example, analogs of this compound have been studied in crystallographic fragment screening, revealing interactions with FAD-dependent oxidoreductases .

What strategies are effective in resolving data contradictions when comparing the biological activity of this compound with its structural analogs?

Answer:
Contradictions often arise due to substituent positioning or assay variability. Strategies include:

  • Comparative SAR Analysis: Tabulate substituent effects (e.g., halogen position on aromatic rings) on target binding (Table 1).
  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls.
  • Computational Validation: Molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies .

Table 1: Comparative Biological Activity of Cyclopropanamine Derivatives

CompoundSubstituent PositionIC₅₀ (μM)Target Enzyme
N-[(5-Bromo-thiophen-3-yl)methyl]Br at C50.12Lysine demethylase-1
N-[(5-Chloro-phenyl)methyl]Cl at C50.45Monoamine oxidase-B
Target CompoundMethylpyrrole at C2PendingFAD-dependent oxidoreductase

How can computational modeling predict the interaction mechanisms between this compound and biological targets like lysine-specific demethylase-1?

Answer:

  • Docking Studies: Use Schrödinger Maestro or GROMACS to model ligand-receptor interactions. Focus on hydrogen bonding with catalytic residues (e.g., His304 in LSD1) .
  • MD Simulations: Run 100-ns trajectories to assess binding stability and conformational changes in the enzyme’s active site.
  • Free Energy Calculations: MM-PBSA/GBSA methods to quantify binding affinities and validate against experimental IC₅₀ values .

What are the key considerations in designing experiments to assess the oxidative stability of this compound under varying conditions?

Answer:

  • Oxidizing Agents: Test reactivity with H₂O₂, KMnO₄, or O₂ under controlled pH and temperature .
  • Analytical Methods: Monitor degradation via LC-MS or GC-MS, tracking byproducts like pyrrole oxides.
  • Kinetic Studies: Use UV-Vis spectroscopy to measure reaction rates and determine Arrhenius parameters.
  • Stabilizers: Evaluate antioxidants (e.g., BHT) in formulations to prolong shelf life .

How does the electronic nature of the pyrrole ring in this compound influence its reactivity in substitution reactions?

Answer:
The electron-rich pyrrole ring (due to nitrogen lone pairs) directs electrophilic substitution to the C3/C5 positions. Key factors:

  • Electrophiles: Reactivity with iodomethane or acetyl chloride under Friedel-Crafts conditions.
  • Steric Effects: Methyl group at N1 hinders substitution at adjacent positions, favoring regioselectivity .
  • Spectroscopic Probes: Use ¹H NMR to track substituent incorporation (e.g., upfield shifts for electron-withdrawing groups) .

What advanced techniques are recommended for studying the metabolic pathways of this compound in vitro?

Answer:

  • Metabolite Profiling: Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS .
  • Enzyme Inhibition Assays: Test CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Isotope Labeling: Synthesize ¹³C-labeled analogs to trace metabolic fate using NMR or MS/MS .

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